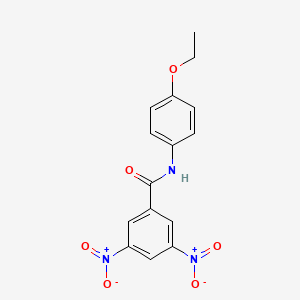

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide

Description

N-(4-Ethoxyphenyl)-3,5-dinitrobenzamide is a substituted benzamide derivative characterized by a 3,5-dinitrobenzoyl group attached to a 4-ethoxyphenylamine moiety. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring may influence solubility, electronic properties, and binding interactions, as seen in related compounds with methoxy (-OCH₃) or hydroxyl (-OH) substituents .

Properties

Molecular Formula |

C15H13N3O6 |

|---|---|

Molecular Weight |

331.28 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C15H13N3O6/c1-2-24-14-5-3-11(4-6-14)16-15(19)10-7-12(17(20)21)9-13(8-10)18(22)23/h3-9H,2H2,1H3,(H,16,19) |

InChI Key |

RJXJJAGQYZRSTP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-(4-ethoxyphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 3 and 5 positions of the benzamide ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzamide ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ceric ammonium nitrate and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated benzamides and other substituted products.

Scientific Research Applications

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzamide core may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Antimicrobial and Anticancer Activities

N-Substituted 3,5-dinitrobenzamides exhibit significant bioactivity depending on their substituents:

DNB1 and DNB2: Highly active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) *M. tuberculosis strains .

Key Findings :

Key Findings :

- The hydroxyl group in N-(4-hydroxyphenyl)-3,5-dinitrobenzamide facilitates electron transfer in modified electrodes, enabling high sensitivity .

Biological Activity

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide is a compound that has garnered attention for its significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores the compound’s synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula CHNO and features an ethoxy group attached to a phenyl ring, along with two nitro groups on the benzamide structure. The synthesis typically involves nitration reactions under controlled conditions to manage exothermic reactions, followed by purification methods such as recrystallization or chromatography.

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Nitration of 4-ethoxyaniline to introduce nitro groups. |

| 2 | Formation of the benzamide through reaction with appropriate carboxylic acid derivatives. |

| 3 | Purification using recrystallization or chromatography. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The nitro groups facilitate redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules such as proteins and nucleic acids. This interaction may inhibit various enzymes or receptors involved in disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. Its mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

In cancer research, this compound has shown promise in inhibiting tumor growth. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluating the cytotoxic effects of this compound on various cancer cell lines utilized the MTT assay to measure cell viability. The results demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| SKOV-3 | 15 | 75 |

| MCF-7 | 20 | 70 |

| HeLa | 25 | 65 |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other dinitrobenzamide compounds. A comparative analysis reveals variations in biological activity based on structural modifications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methoxyphenyl)-3,5-dinitrobenzamide | Contains a methoxy group | May influence reactivity and biological activity |

| N-(4-acetylphenyl)-3,5-dinitrobenzamide | Contains an acetyl group | Known for its potential applications in medicinal chemistry |

| N-(2-aminoethyl)-3,5-dinitrobenzamide | Contains an amino substitution | Different reactivity profile due to amino group presence |

Future Directions and Research Needs

While current studies highlight the promising biological activities of this compound, further research is necessary to:

- Elucidate the full spectrum of its interactions with biological targets.

- Explore its pharmacokinetics and bioavailability in vivo.

- Investigate potential side effects and optimal dosing regimens for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.